Superior PDE9 Inhibitory Potency Maintained Against the Off-Target PDE5 Isoform
Compound 28 exhibits a profound selectivity window between its primary target, PDE9, and the closely related phosphodiesterase PDE5. While it demonstrates potent inhibition of PDE9 with an IC50 of 21 nM, its activity against PDE5 is considerably weaker, with an IC50 of 3.3 µM [1]. This represents a key differentiator from less selective pan-PDE inhibitors.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 (PDE9) = 21 nM; IC50 (PDE5) = 3.3 µM |
| Comparator Or Baseline | The same compound's activity on its primary target (PDE9) is compared directly with its activity on a critical off-target (PDE5). |
| Quantified Difference | ~157-fold selectivity for PDE9 over PDE5. |
| Conditions | Recombinant enzyme inhibition assay, as published in J. Med. Chem. (2012). |
Why This Matters
For researchers probing PDE9-specific pathways, especially in CNS applications where PDE5 inhibition leads to well-known vascular side effects, the 157-fold selectivity window is a critical specification that directly determines experimental validity and translational relevance.
- [1] Meng, F., Hou, J., Shao, Y. X., Wu, P. Y., Huang, M., Zhu, X., ... & Ke, H. (2012). Structure-Based Discovery of Highly Selective Phosphodiesterase-9A Inhibitors and Implications for Inhibitor Design. Journal of Medicinal Chemistry, 55(19), 8549-8558. View Source
